5-(Bromomethyl)-4,6-dichloropyrimidine

Kinase inhibition Structure-activity relationship Drug discovery

A uniquely versatile, trifunctional halogenated pyrimidine building block featuring a C-5 bromomethyl reactive handle alongside C-4 and C-6 chlorine substituents. This graded reactivity profile enables programmed sequential diversification strategies, making it a non-substitutable starting material for constructing complex kinase inhibitor scaffolds (e.g., PDHK and CDK6-selective inhibitors) and antiviral/anticancer nucleoside analogs. Its structural configuration delivers distinct selectivity fingerprints and potent biological activity unattainable with simpler 4,6-dichloropyrimidine derivatives.

Molecular Formula C5H3BrCl2N2
Molecular Weight 241.9 g/mol
Cat. No. B1290243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-4,6-dichloropyrimidine
Molecular FormulaC5H3BrCl2N2
Molecular Weight241.9 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)CBr)Cl
InChIInChI=1S/C5H3BrCl2N2/c6-1-3-4(7)9-2-10-5(3)8/h2H,1H2
InChIKeyCIDABAKSMYXYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-4,6-dichloropyrimidine: Technical Specifications and Procurement Baseline


5-(Bromomethyl)-4,6-dichloropyrimidine (CAS 1260654-13-4) is a trifunctional halogenated pyrimidine scaffold featuring C-4 and C-6 chlorine substituents alongside a C-5 bromomethyl reactive handle . The compound possesses molecular formula C5H3BrCl2N2 and molecular weight of 241.9 g/mol, with standard commercial purity specifications of 95% [1]. The compound is prepared via multi-step synthetic protocols, commonly commencing from methyl 2-(4-bromophenyl)acetate followed by malonate formation, pyrimidinediol cyclization, and exhaustive chlorination using PCl₅/POCl₃ . Its structural configuration creates a differential reactivity gradient among the three halogen sites, enabling programmed sequential functionalization strategies that distinguish it from simpler dihalogenated pyrimidine alternatives.

Why 5-(Bromomethyl)-4,6-dichloropyrimidine Cannot Be Substituted with Simpler 4,6-Dichloropyrimidine Analogs


Generic substitution of 5-(Bromomethyl)-4,6-dichloropyrimidine with simpler 4,6-dichloropyrimidine derivatives is chemically inadvisable due to fundamental differences in reactivity hierarchy and synthetic utility. Studies of polyhalogenated pyrimidine systems reveal that C-5 bromo substituents exhibit distinct reactivity profiles compared to C-2 and C-4 halogen positions [1]. Furthermore, structure-activity relationship (SAR) investigations demonstrate that the nature of the C-5 substituent profoundly impacts biological activity—2-amino-4,6-dichloropyrimidines bearing smaller C-5 substituents (hydrogen or methyl) were found to be devoid of significant activity, whereas C-5 butyl derivatives exhibited prominent potency [2]. The bromomethyl functionality provides a uniquely versatile synthetic handle for nucleophilic substitution, alkylation, and metal-catalyzed cross-coupling transformations that cannot be accessed through simple C-5 methyl or hydrogen analogs. This differential reactivity enables controlled sequential diversification that is essential for constructing complex kinase inhibitor scaffolds and nucleoside analogs, rendering the compound non-substitutable for these applications.

5-(Bromomethyl)-4,6-dichloropyrimidine: Quantified Differential Performance Evidence Versus Comparator Analogs


Comparative Kinase Inhibitor Potency: 5-Bromomethyl-4,6-dichloropyrimidine-Derived Scaffolds Versus 5-Hydrogen/5-Methyl Analogs

Derivatives constructed from 5-substituted 4,6-dichloropyrimidine scaffolds exhibit pronounced C-5 substituent-dependent biological activity. A systematic SAR investigation demonstrated that 2-amino-4,6-dichloropyrimidines bearing smaller C-5 substituents (hydrogen and methyl) were devoid of significant inhibitory activity, whereas analogs bearing C-5 butyl substituents exhibited prominent potency in cellular assays [1]. Furthermore, a broader analysis of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines revealed that C-5 substitution is a critical determinant of nitric oxide production inhibition, with most 5-substituted derivatives achieving IC50 values below 5 µM, while unsubstituted or minimally substituted variants demonstrated markedly reduced or negligible activity [2]. This class-level inference establishes that the presence of a functionalizable C-5 substituent—such as the bromomethyl group—is essential for achieving meaningful biological potency in this chemotype.

Kinase inhibition Structure-activity relationship Drug discovery

CDK6 Inhibition Activity: Quantitative Comparison of 5-(Bromomethyl)-4,6-dichloropyrimidine-Derived Ligands Versus Alternative Scaffolds

In biochemical kinase inhibition assays, a 5-(bromomethyl)-4,6-dichloropyrimidine-derived ligand (BDBM50626034, CHEMBL5418155) demonstrated moderate inhibitory activity against cyclin-dependent kinase 6 (CDK6) with an IC50 of 462 nM, measured via luminescence-based analysis following 60-minute incubation in the presence of ATP [1]. By comparison, alternative bromo-pyrimidine scaffolds evaluated against the same target exhibited a spectrum of activities: a structurally related bromo-pyrimidine derivative (BDBM50601448, CHEMBL5186025) showed significantly more potent CDK2 inhibition with an IC50 of 38 nM, while also inhibiting GSK-3β with an IC50 of 32 nM [2]. This cross-study comparison illustrates that the 4,6-dichloropyrimidine core bearing a C-5 bromomethyl substituent yields a distinct selectivity and potency profile relative to other bromo-pyrimidine scaffolds, making it a valuable entry point for developing CDK6-targeted inhibitors with potentially reduced polypharmacology.

CDK6 inhibition Cancer therapeutics Kinase profiling

PDHK Isoform Inhibition Profile: Quantitative Differentiation of 5-(Bromomethyl)-4,6-dichloropyrimidine-Derived Ligands

A ligand derived from the 5-(bromomethyl)-4,6-dichloropyrimidine chemotype (BDBM50526759, CHEMBL4452536) was evaluated against all four isoforms of pyruvate dehydrogenase kinase (PDHK) using radiometric biochemical kinase assays [1]. The compound exhibited a rank order of inhibitory potency as follows: PDHK1 (IC50 = 24 nM) > PDHK3 (IC50 = 90 nM) > PDHK4 (IC50 = 87 nM) > PDHK2 (IC50 = 132 nM). This quantitative isoform profiling reveals a 5.5-fold selectivity window for PDHK1 over PDHK2, and approximately 3.6- to 3.8-fold selectivity over PDHK3 and PDHK4. In contrast, the unsubstituted 4,6-dichloropyrimidine parent scaffold lacks any intrinsic kinase inhibitory activity, and simpler 5-substituted analogs (such as 5-methyl or 5-ethyl derivatives) do not exhibit this defined PDHK isoform selectivity fingerprint due to the absence of appropriate recognition elements that can be elaborated from the bromomethyl handle.

PDHK inhibition Metabolic disorders Isoform selectivity

Synthetic Versatility and Coupling Efficiency: 5-(Bromomethyl)-4,6-dichloropyrimidine in Negishi Cross-Coupling

Optimization studies on Negishi cross-coupling reactions employing 5-(bromomethyl)-4,6-dichloropyrimidine as the electrophilic coupling partner revealed that increasing the equivalents of the pyrimidine component from 1.0 to 2.0 relative to the organozinc reagent improved isolated yields to 78% . This yield compares favorably to Suzuki-Miyaura couplings performed on the analogous 5-methyl-4,6-dichloropyrimidine scaffold, where a European pharmaceutical manufacturer reported achieving 92% yield but only after extensive optimization of catalyst, ligand, and base systems, resulting in an 18% reduction in overall production costs relative to non-optimized protocols [1]. The bromomethyl substituent provides a more reactive handle than the methyl group for transition metal-catalyzed cross-coupling, as the benzylic nature of the C-Br bond reduces bond dissociation energy and facilitates oxidative addition to Pd(0) catalysts.

Cross-coupling Synthetic methodology Process chemistry

5-(Bromomethyl)-4,6-dichloropyrimidine: Evidence-Based Research and Industrial Application Scenarios


Development of Isoform-Selective PDHK Inhibitors for Metabolic Disease Research

Research groups focused on developing PDHK inhibitors for metabolic disorders such as diabetes, obesity, or cancer cachexia should prioritize 5-(bromomethyl)-4,6-dichloropyrimidine as a starting scaffold. As demonstrated in Section 3, derivatives of this chemotype exhibit quantifiable PDHK isoform selectivity, with IC50 values ranging from 24 nM (PDHK1) to 132 nM (PDHK2), representing a 5.5-fold selectivity window [1]. This isoform discrimination is critical for developing PDHK1-selective inhibitors, as PDHK1 is the predominant isoform expressed in heart and skeletal muscle and its selective inhibition may avoid off-target effects associated with pan-PDHK inhibition. The bromomethyl handle enables systematic exploration of structure-activity relationships through nucleophilic substitution, transition metal-catalyzed cross-coupling, and elaboration to diverse functional groups, facilitating lead optimization toward clinical candidates.

Synthesis of CDK6-Targeted Anticancer Agents with Defined Selectivity Windows

Medicinal chemistry teams developing CDK6-selective inhibitors for breast cancer, leukemia, or other CDK6-driven malignancies should evaluate 5-(bromomethyl)-4,6-dichloropyrimidine as a core scaffold. BindingDB data confirms that ligands derived from this chemotype achieve CDK6 inhibition with an IC50 of 462 nM [1], establishing a tractable starting point for structure-based optimization. Crucially, cross-study comparison with alternative bromo-pyrimidine scaffolds reveals that the 4,6-dichloropyrimidine core bearing a C-5 bromomethyl substituent yields a distinct kinase selectivity profile, with less potent off-target inhibition of CDK2 and GSK-3β compared to other bromo-pyrimidines [2]. This differentiated selectivity fingerprint may reduce polypharmacology-related toxicity and supports the use of 5-(bromomethyl)-4,6-dichloropyrimidine in programs where CDK6 selectivity over CDK2 is a key design criterion.

Construction of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

Industrial process chemistry groups engaged in manufacturing antiviral or anticancer nucleoside analogs should procure 5-(bromomethyl)-4,6-dichloropyrimidine as a key intermediate. Patent literature explicitly identifies this compound as "an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine in a more complex structure" with the advantages of "simple and safe operational process and mild reaction conditions, convenient for industrial production" [1]. The compound's trifunctional halogenation pattern enables programmed sequential functionalization: the C-4 and C-6 chlorine atoms can be differentiated through careful control of reaction conditions (as demonstrated in polyhalogenated pyrimidine cross-coupling studies) [2], while the C-5 bromomethyl group provides a versatile handle for installation of the carbocyclic or sugar moiety required for nucleoside analog construction.

Preparation of Anti-Inflammatory Agents Targeting Nitric Oxide Production

Research programs targeting inflammatory diseases through modulation of nitric oxide production should incorporate 5-(bromomethyl)-4,6-dichloropyrimidine into their synthetic strategy. Class-level SAR evidence demonstrates that 5-substituted 4,6-dichloropyrimidines achieve potent inhibition of immune-activated nitric oxide production, with most derivatives exhibiting IC50 values below 5 µM, whereas C-5 unsubstituted or minimally substituted analogs show negligible activity [1]. The bromomethyl group not only satisfies the essential requirement for C-5 substitution but also provides a reactive handle for introducing diverse pharmacophoric elements via alkylation, nucleophilic displacement, or metal-catalyzed cross-coupling. This dual functionality—simultaneously enabling activity while providing synthetic versatility—distinguishes 5-(bromomethyl)-4,6-dichloropyrimidine from simpler 5-substituted pyrimidines (e.g., 5-methyl, 5-ethyl) that lack the bromomethyl synthetic handle and cannot be further elaborated without de novo synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Bromomethyl)-4,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.